(2-Methanesulfonyl-4-methylphenyl)methanamine (2-Methanesulfonyl-4-methylphenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15796548
InChI: InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)9(5-7)13(2,11)12/h3-5H,6,10H2,1-2H3
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

(2-Methanesulfonyl-4-methylphenyl)methanamine

CAS No.:

Cat. No.: VC15796548

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

(2-Methanesulfonyl-4-methylphenyl)methanamine -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name (4-methyl-2-methylsulfonylphenyl)methanamine
Standard InChI InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)9(5-7)13(2,11)12/h3-5H,6,10H2,1-2H3
Standard InChI Key LAKIXSGJZYHTBR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CN)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of (2-Methanesulfonyl-4-methylphenyl)methanamine is C9H13NO2S, with a molecular weight of 199.27 g/mol . Its IUPAC name, (2-methyl-4-(methylsulfonyl)phenyl)methanamine, reflects the positions of the substituents on the aromatic ring. Key structural attributes include:

  • Methanesulfonyl group (-SO2CH3): A strong electron-withdrawing group that influences the compound’s electronic properties and reactivity.

  • Methyl group (-CH3): Provides steric bulk and modulates solubility.

  • Primary amine (-CH2NH2): A nucleophilic site enabling participation in condensation, alkylation, and acylation reactions.

The canonical SMILES representation is NCc1ccc(cc1S(=O)(=O)C)C, and the InChI key is LAKIXSGJZYHTBR-UHFFFAOYSA-N .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H13NO2SPubChem
Molecular Weight199.27 g/molCymitQuimica
Melting PointNot reported-
Boiling PointNot reported-
SolubilitySoluble in polar organic solventsAmbeed
LogP (Partition Coeff.)~1.5 (estimated)Chembase

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2-Methanesulfonyl-4-methylphenyl)methanamine typically involves multi-step reactions starting from commercially available precursors:

  • Sulfonation of Toluene Derivatives:

    • 4-Methylbenzaldehyde undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl group .

    • Subsequent reduction of the aldehyde group to a primary amine via reductive amination or catalytic hydrogenation yields the final product.

  • Alternative Pathway:

    • Bromination of 4-methylacetophenone followed by nucleophilic substitution with methanesulfinate and subsequent hydrolysis to the amine .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1ClSO3H, H2SO4, 0–5°CSulfonation of aromatic ring
2NH3, H2/Pd-C, ethanolReductive amination
3NaBH4, MeOHAldehyde reduction to amine

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance yield and purity. Process optimization focuses on minimizing byproducts such as over-sulfonated derivatives and ensuring efficient separation of isomers .

Chemical Reactivity and Applications

Reaction Pathways

The compound’s reactivity is dominated by its amine and sulfonyl groups:

  • Nucleophilic Substitution: The primary amine reacts with acyl chlorides to form amides (e.g., acetylation with acetic anhydride).

  • Oxidation: The methanesulfonyl group is resistant to further oxidation, but the amine can be oxidized to a nitro group under strong conditions.

  • Reduction: LiAlH4 reduces the sulfonyl group to a thioether, though this is rarely utilized due to side reactions .

Table 3: Common Reactions and Products

Reaction TypeReagentsMajor Product
AcylationAcetyl chlorideN-Acetyl derivative
Sulfonamide formationBenzenesulfonyl chlorideBis-sulfonamide
AlkylationMethyl iodideN-Methylated derivative

Pharmaceutical Research

(2-Methanesulfonyl-4-methylphenyl)methanamine serves as a precursor in the synthesis of:

  • Dopamine Receptor Modulators: Structural analogs have shown affinity for D2 and D3 receptors in preclinical studies .

  • Anticancer Agents: Derivatives inhibit tubulin polymerization, a mechanism explored in leukemia cell lines .

ParameterValue
GHS ClassificationAcute Toxicity (Oral), Category 4
StorageCool, dry place away from light
DisposalIncineration or chemical waste

Regulatory Status

As of 2025, (2-Methanesulfonyl-4-methylphenyl)methanamine is listed as discontinued by major suppliers like CymitQuimica, likely due to limited commercial demand .

Comparison with Structural Analogs

Positional Isomers

  • (3-Methanesulfonyl-4-methylphenyl)methanamine: The 3-sulfonyl isomer exhibits lower solubility in aqueous media due to reduced symmetry.

  • (4-Methanesulfonyl-3-methylphenyl)methanamine: This isomer shows enhanced metabolic stability in hepatocyte assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator